molecular formula C24H21F5N2O6S B4738276 METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

Cat. No.: B4738276
M. Wt: 560.5 g/mol
InChI Key: PATHBPRHLOJEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a diethylamino carbonyl group, and a pentafluorophenoxy methyl group. It is primarily used in proteomics research and other biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves multiple steps, starting with the preparation of the thiophene ring. The diethylamino carbonyl group is introduced through a Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The pentafluorophenoxy methyl group is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions are carefully controlled to maintain the purity and yield of the final product. Common reagents used in the industrial synthesis include formaldehyde, diethylamine, and pentafluorophenol .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s unique structure, which allows it to form stable complexes with its targets .

Comparison with Similar Compounds

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its pentafluorophenoxy group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-[[5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F5N2O6S/c1-5-31(6-2)23(33)20-10(3)13(24(34)35-4)22(38-20)30-21(32)12-8-7-11(37-12)9-36-19-17(28)15(26)14(25)16(27)18(19)29/h7-8H,5-6,9H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATHBPRHLOJEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(O2)COC3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F5N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 4
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.